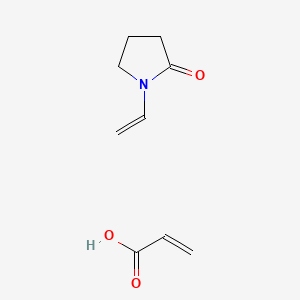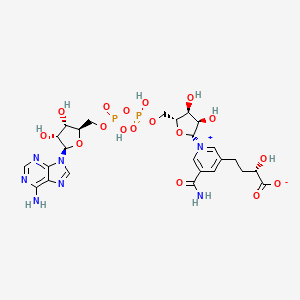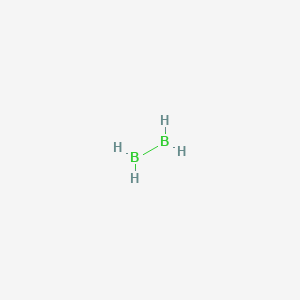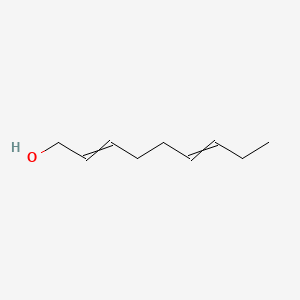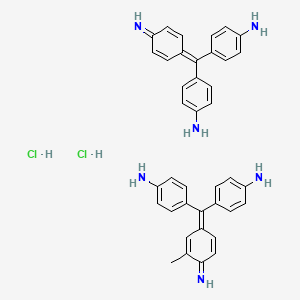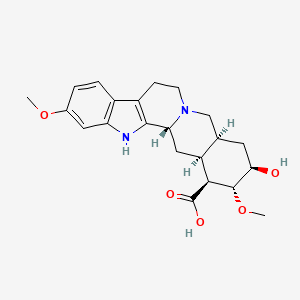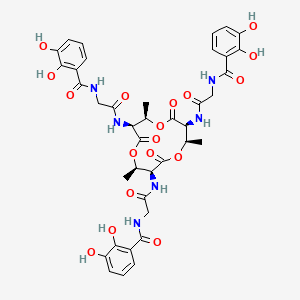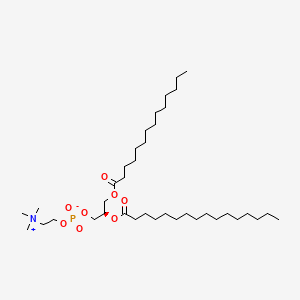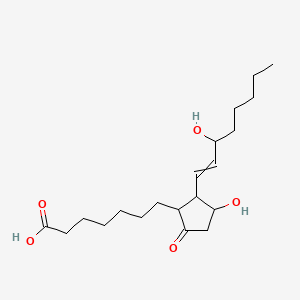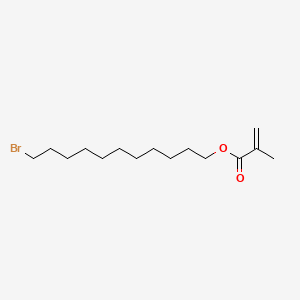
11-Bromoundecyl methacrylate
Overview
Description
11-Bromoundecyl methacrylate is an organic compound that belongs to the class of methacrylate esters It is characterized by the presence of a bromine atom attached to the eleventh carbon of an undecyl chain, which is further linked to a methacrylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-bromoundecyl methacrylate typically involves the esterification of 11-bromoundecanol with methacryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reactants: 11-bromoundecanol and methacryloyl chloride.
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.
Catalyst/Base: Triethylamine.
Reaction Conditions: The reaction mixture is stirred at room temperature under a nitrogen atmosphere to prevent polymerization of the methacryloyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 11-Bromoundecyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of functionalized derivatives.
Polymerization: The methacrylate group can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in solvents like toluene or ethyl acetate under inert atmosphere.
Major Products:
Functionalized Polymers: Substitution reactions yield polymers with various functional groups, enhancing their applicability in different fields.
Cross-linked Polymers: Polymerization can lead to cross-linked networks, especially when using multifunctional monomers.
Scientific Research Applications
11-Bromoundecyl methacrylate has diverse applications in scientific research, including:
Polymer Chemistry: Used as a monomer for the synthesis of functionalized polymers and copolymers with tailored properties.
Surface Modification: Employed in the modification of surfaces to introduce reactive sites for further functionalization.
Biomedical Applications: Utilized in the development of drug delivery systems, hydrogels, and tissue engineering scaffolds.
Material Science: Applied in the creation of advanced materials with specific mechanical, thermal, or chemical properties.
Mechanism of Action
The mechanism of action of 11-bromoundecyl methacrylate primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The bromine atom serves as a leaving group in substitution reactions, allowing the introduction of various functional groups. The methacrylate group participates in free radical polymerization, forming polymer chains or networks.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is targeted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Polymerization: The methacrylate group undergoes radical initiation, propagation, and termination steps to form polymers.
Comparison with Similar Compounds
11-Bromoundecyl Acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
11-Iodoundecyl Methacrylate: Contains an iodine atom instead of bromine, affecting its reactivity and applications.
11-Chloroundecyl Methacrylate: Contains a chlorine atom, offering different reactivity patterns compared to bromine.
Uniqueness: 11-Bromoundecyl methacrylate is unique due to the balance between the reactivity of the bromine atom and the polymerizability of the methacrylate group. This combination allows for versatile applications in polymer synthesis and functionalization.
Properties
IUPAC Name |
11-bromoundecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BrO2/c1-14(2)15(17)18-13-11-9-7-5-3-4-6-8-10-12-16/h1,3-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGPMDXXPUWUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187456 | |
| Record name | 11-Bromoundecyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33795-49-2 | |
| Record name | 11-Bromoundecyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033795492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Bromoundecyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

